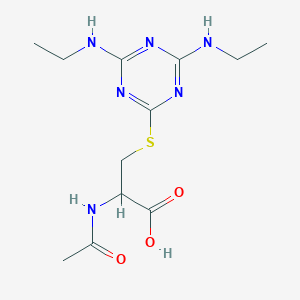
Simazine mercapturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simazine mercapturate is a derivative of simazine, a widely used herbicide belonging to the triazine class. Simazine itself is known for its effectiveness in controlling broadleaf weeds and annual grasses. This compound is formed through the mercapturate pathway, where simazine undergoes biotransformation, resulting in the conjugation with mercapturic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of simazine mercapturate typically involves the conjugation of simazine with mercapturic acid. This process can be achieved through enzymatic reactions in biological systems or through chemical synthesis in the laboratory. The reaction conditions often include the presence of a catalyst and specific pH levels to facilitate the conjugation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized to minimize environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Simazine mercapturate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biotransformation of herbicides and the mercapturate pathway.
Biology: It is used to investigate the effects of herbicides on biological systems and to study the detoxification mechanisms in organisms.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of herbicides in the human body.
Industry: It is used in the development of new herbicides and in the assessment of environmental impact and safety of existing herbicides.
Wirkmechanismus
Simazine mercapturate is similar to other triazine herbicides, such as atrazine, cyanazine, and propazine. These compounds share a common mechanism of action and are used for similar purposes in agriculture. this compound is unique in its specific biotransformation pathway and its formation through the mercapturate pathway.
Vergleich Mit ähnlichen Verbindungen
- Atrazine
- Cyanazine
- Propazine
- Terbuthylazine
Eigenschaften
Molekularformel |
C12H20N6O3S |
|---|---|
Molekulargewicht |
328.39 g/mol |
IUPAC-Name |
2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18) |
InChI-Schlüssel |
CSQCJPSBEYLCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
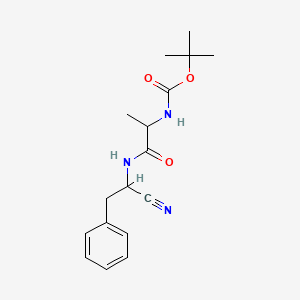
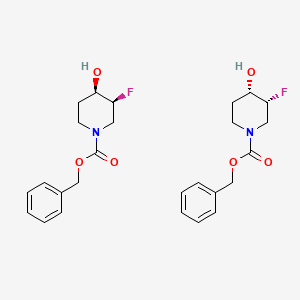
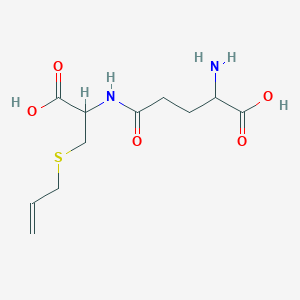

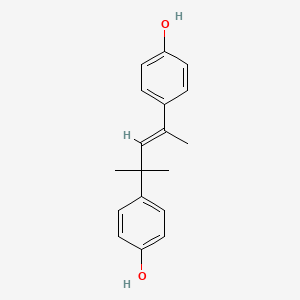
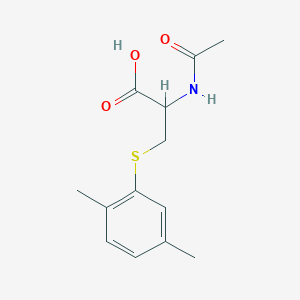

![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12318859.png)

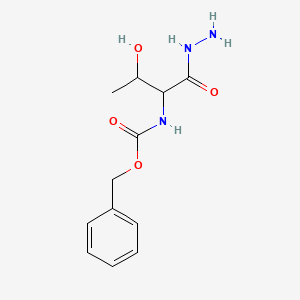
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
